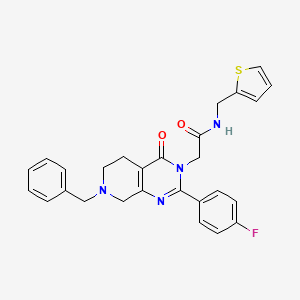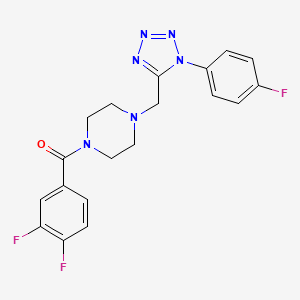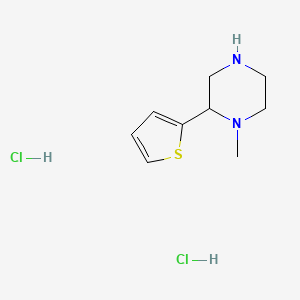![molecular formula C30H29N3O4 B2365708 (11Z)-N-(2-methoxyphenyl)-11-[(3-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 1321720-19-7](/img/structure/B2365708.png)
(11Z)-N-(2-methoxyphenyl)-11-[(3-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound would first be described in terms of its molecular structure, which includes the types and arrangement of atoms in the molecule.
Synthesis Analysis
The methods used to synthesize the compound would be detailed. This could involve various chemical reactions and processes.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry might be used to analyze the molecular structure.Chemical Reactions Analysis
The compound’s reactivity would be studied. This could involve looking at what happens when the compound is mixed with various reagents, exposed to heat or light, etc.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, etc., would be determined.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Optimization A novel series of 3-quinoline carboxamides has been discovered as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, demonstrating the potential application of quinoline derivatives in targeted therapy for genetic disorders. This discovery emphasizes the importance of quinoline derivatives in medicinal chemistry and their role in designing selective kinase inhibitors for therapeutic purposes (Degorce et al., 2016).
Antimicrobial Activity Research into novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides showed significant antibacterial and antifungal activities, highlighting the potential of quinoline derivatives as a basis for developing new antimicrobial agents. The synthesized compounds demonstrated efficacy comparable or superior to standard drugs, underlining their importance in addressing antibiotic resistance challenges (Zhuravel et al., 2005).
Anticancer Activity Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to quinoline derivatives, showed potent cytotoxic effects against various cancer cell lines. This research indicates the utility of quinoline-based compounds in cancer therapy, offering a pathway to novel anticancer agents (Deady et al., 2003).
Leukotriene Synthesis Inhibition A study described the development of a quinoline derivative as a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), highlighting its potential in treating diseases associated with leukotriene synthesis. The compound exhibited excellent in vitro and in vivo activities and favorable pharmacokinetics, indicating its potential for clinical development in inflammation and asthma management (Hutchinson et al., 2009).
Sensor Development Research into hexaazatriphenylene derivatives has shown that quinoline-related compounds can act as sensitive, ratiometric, and colorimetric fluorescence sensors for metal ions, such as Zn2+. These findings open the door to the development of new materials for detecting and quantifying metal ions, with potential applications in environmental monitoring and biochemistry (Zhang et al., 2013).
Safety And Hazards
The compound’s potential hazards would be assessed. This could involve looking at its toxicity, flammability, environmental impact, etc.
Zukünftige Richtungen
Based on the results of these analyses, researchers would suggest future directions for study. This could involve further experiments to learn more about the compound’s properties, potential applications for the compound, etc.
Please note that the availability of this information would depend on how much research has been conducted on the specific compound. For a novel or less-studied compound, some or all of this information might not be available. If you have access to a laboratory and the necessary resources, you could potentially conduct some of these analyses yourself. However, please be aware that this would require a strong background in chemistry and adherence to safety protocols.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-4-(3-methoxyphenyl)imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O4/c1-35-22-10-5-9-21(18-22)31-30-24(29(34)32-25-12-3-4-13-26(25)36-2)17-20-16-19-8-6-14-33-15-7-11-23(27(19)33)28(20)37-30/h3-5,9-10,12-13,16-18H,6-8,11,14-15H2,1-2H3,(H,32,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTGVBNNENYZHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC=CC=C6OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(11Z)-N-(2-methoxyphenyl)-11-[(3-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

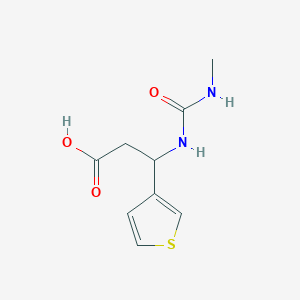
![N-(2-carbamoylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2365627.png)
![6-(4-fluorobenzyl)-8-(4-methoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2365628.png)
![6-(3,5-dimethoxybenzyl)-1-(2,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2365629.png)
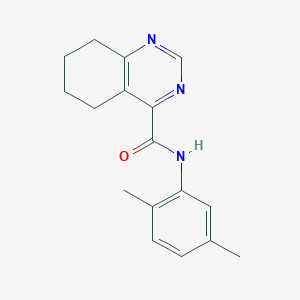
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2365632.png)

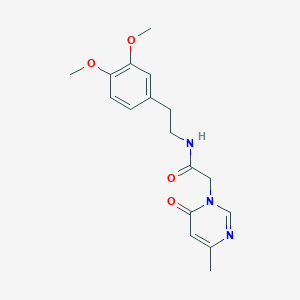
![6-(4-Ethoxyphenyl)-3-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2365636.png)
![5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2365637.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2365640.png)
